molecular formula C20H26N4O8S2 B12717285 Benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-5-nitro- CAS No. 81514-29-6

Benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-5-nitro-

Cat. No.: B12717285
CAS No.: 81514-29-6
M. Wt: 514.6 g/mol
InChI Key: IGJJJAPELSTCST-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-5-nitro- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-5-nitro- typically involves multiple steps. One common method includes the reaction of a substituted benzenesulfonamide with a butylamine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-5-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-5-nitro- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, such as reduced tumor growth in cancer .

Properties

CAS No.

81514-29-6

Molecular Formula

C20H26N4O8S2

Molecular Weight

514.6 g/mol

IUPAC Name

1-butyl-3-[4-[2-[(2-methoxy-5-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonylurea

InChI

InChI=1S/C20H26N4O8S2/c1-3-4-12-21-20(25)23-33(28,29)17-8-5-15(6-9-17)11-13-22-34(30,31)19-14-16(24(26)27)7-10-18(19)32-2/h5-10,14,22H,3-4,11-13H2,1-2H3,(H2,21,23,25)

InChI Key

IGJJJAPELSTCST-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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